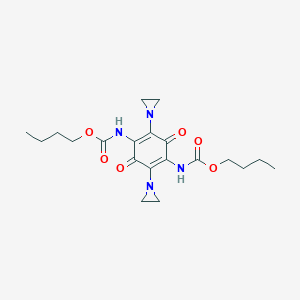
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dibutyl ester, commonly known as Bizelesin, is a synthetic compound with potential anti-cancer properties. Bizelesin belongs to the class of aziridine-containing compounds and is structurally similar to mitomycin C, a well-known anti-cancer drug.
Mecanismo De Acción
Bizelesin works by binding to DNA and inducing DNA damage, which leads to cell death. Bizelesin forms covalent bonds with the nitrogen atoms in the DNA bases, which leads to the formation of DNA adducts. These adducts cause distortion in the DNA helix, which triggers the DNA repair machinery of the cell. However, the repair process is not efficient enough to repair all the damage caused by Bizelesin, which leads to the accumulation of unrepaired DNA damage and ultimately to cell death.
Efectos Bioquímicos Y Fisiológicos
Bizelesin has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit DNA synthesis, and induce cell cycle arrest. Bizelesin has also been shown to have anti-angiogenic properties, which means that it can inhibit the growth of blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Bizelesin is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for the development of new anti-cancer drugs. However, Bizelesin is expensive to produce, and its low yield makes it difficult to obtain large quantities for preclinical and clinical studies. Bizelesin is also highly toxic, which limits its use in vivo.
Direcciones Futuras
There are several future directions for research on Bizelesin. One direction is the development of new synthetic methods that can improve the yield and reduce the cost of production. Another direction is the development of new analogs of Bizelesin that have improved potency and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of Bizelesin and its potential use in combination with other anti-cancer drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of Bizelesin in humans.
Métodos De Síntesis
Bizelesin is a synthetic compound that can be prepared by a multistep process. The first step involves the synthesis of a key intermediate, 2,5-dioxo-3-(1-aziridinyl)-1,4-cyclohexadiene-1-carboxylic acid, which is then reacted with dibutylamine to form Bizelesin. The overall yield of the synthesis process is relatively low, which makes Bizelesin expensive to produce.
Aplicaciones Científicas De Investigación
Bizelesin has been extensively studied for its anti-cancer properties. It has been shown to have potent cytotoxic activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. Bizelesin works by binding to DNA and inducing DNA damage, which leads to cell death. Bizelesin has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, such as cisplatin and paclitaxel.
Propiedades
Número CAS |
125671-99-0 |
|---|---|
Nombre del producto |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dibutyl ester |
Fórmula molecular |
C20H28N4O6 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
butyl N-[2,5-bis(aziridin-1-yl)-4-(butoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C20H28N4O6/c1-3-5-11-29-19(27)21-13-15(23-7-8-23)18(26)14(16(17(13)25)24-9-10-24)22-20(28)30-12-6-4-2/h3-12H2,1-2H3,(H,21,27)(H,22,28) |
Clave InChI |
ZCYKGHPSPFTSJQ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCCC)N3CC3 |
SMILES canónico |
CCCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCCC)N3CC3 |
Otros números CAS |
125671-99-0 |
Sinónimos |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, dibutyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



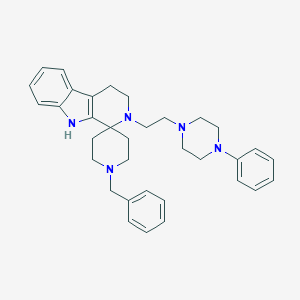
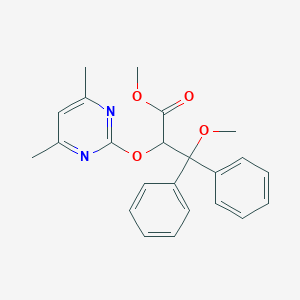
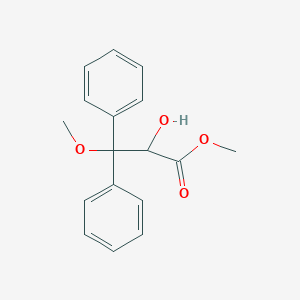
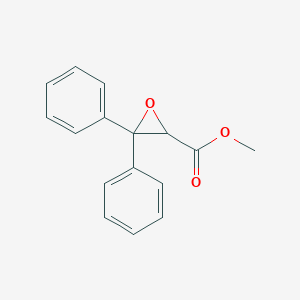
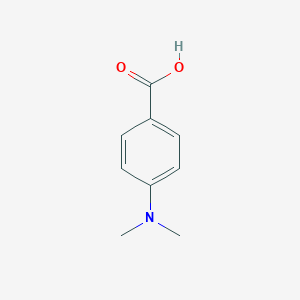
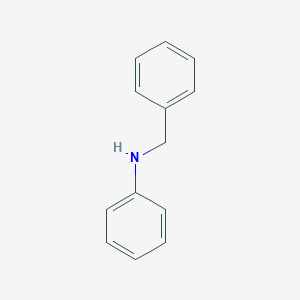
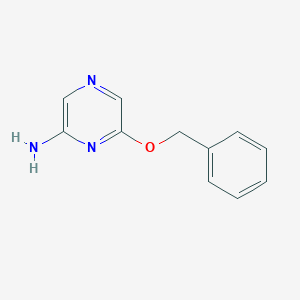
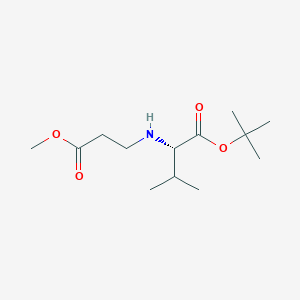
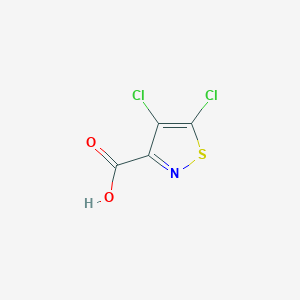
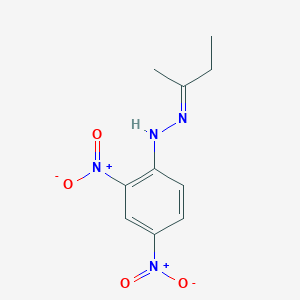
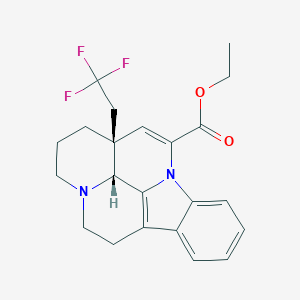
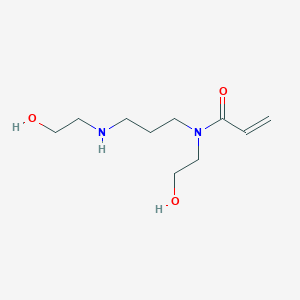
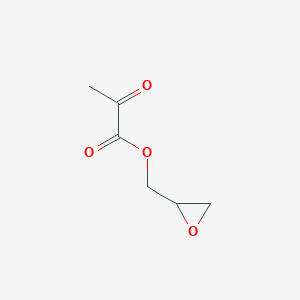
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)